5-Bromo-3-(difluoromethyl)-2-methoxypyridine

Medicinal Chemistry Physicochemical Property Optimization LogP

5-Bromo-3-(difluoromethyl)-2-methoxypyridine is a trisubstituted pyridine derivative (C₇H₆BrF₂NO, MW 238.03) bearing a bromine at the 5-position, a difluoromethyl group at the 3-position, and a methoxy group at the 2-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, notably in the preparation of BACE (β-secretase) inhibitors as described in AstraZeneca's patent US2012165346A1.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
CAS No. 1254123-51-7
Cat. No. B1374381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(difluoromethyl)-2-methoxypyridine
CAS1254123-51-7
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)C(F)F
InChIInChI=1S/C7H6BrF2NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3
InChIKeyAJNHTTUMXPNNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(difluoromethyl)-2-methoxypyridine (CAS 1254123-51-7): A Strategic Heterocyclic Building Block for Drug Discovery


5-Bromo-3-(difluoromethyl)-2-methoxypyridine is a trisubstituted pyridine derivative (C₇H₆BrF₂NO, MW 238.03) bearing a bromine at the 5-position, a difluoromethyl group at the 3-position, and a methoxy group at the 2-position [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, notably in the preparation of BACE (β-secretase) inhibitors as described in AstraZeneca's patent US2012165346A1 [2]. The combination of a halogen, a fluorinated alkyl motif, and an electron-donating methoxy substituent on the pyridine core creates a distinct physicochemical profile—calculated LogP of 2.5 (XLogP3-AA) [1]—that enables selective functionalization and downstream synthetic diversification.

Why Substituting 5-Bromo-3-(difluoromethyl)-2-methoxypyridine with In-Class Analogs Compromises Synthetic Outcomes


The substitution pattern of 5-bromo-3-(difluoromethyl)-2-methoxypyridine is not arbitrary: the bromine atom at the 5-position is positioned meta to the methoxy group and para to the difluoromethyl group, creating a unique electronic environment that governs both its reactivity in palladium-catalyzed cross-coupling reactions and the metabolic properties of downstream products [1]. Regioisomeric analogs—such as 4-bromo-3-(difluoromethyl)-2-methoxypyridine (CAS 1805279-79-1) or 6-bromo-3-(difluoromethyl)-2-methoxypyridine (CAS 1805019-88-8)—place the halogen at electronically and sterically different positions, altering reactivity . Similarly, replacing the difluoromethyl group with a methyl group (5-bromo-3-methyl-2-methoxypyridine) reduces lipophilicity by approximately 0.5–1.0 log units and eliminates the metabolic stabilization conferred by the C–F bonds, while exchanging bromine for chlorine alters leaving-group potential and cross-coupling kinetics [1]. These differences are not cosmetic; they translate into measurable variations in reaction yields, regioselectivity, and target compound potency, making direct substitution without re-optimization a high-risk proposition for both discovery and process chemistry workflows.

Quantitative Differentiation Evidence: 5-Bromo-3-(difluoromethyl)-2-methoxypyridine vs. Closest Comparators


Lipophilicity Advantage Over the Non-Fluorinated Methyl Analog

The difluoromethyl group in 5-bromo-3-(difluoromethyl)-2-methoxypyridine increases lipophilicity relative to the corresponding 3-methyl analog, a parameter that critically influences membrane permeability and target engagement in cellular assays [1]. The target compound has a calculated XLogP3-AA of 2.5, compared to an estimated XLogP3-AA of approximately 1.7–1.9 for 5-bromo-3-methyl-2-methoxypyridine (based on the difference of ~0.7 log units typically contributed by a CF₂H group versus a CH₃ group on a pyridine ring) [1]. This elevated lipophilicity translates into a predicted 2- to 5-fold increase in LogD at pH 7.4, directly impacting passive permeability across biological membranes.

Medicinal Chemistry Physicochemical Property Optimization LogP

Regiochemical Specificity: 5-Bromo Position Enables Selective Cross-Coupling vs. 4- and 6-Bromo Isomers

The bromine atom at the 5-position (meta to OCH₃, para to CF₂H) is expected to display distinct reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the 4-bromo and 6-bromo regioisomers, due to differences in steric accessibility and electronic activation [1]. While head-to-head kinetic data are not available, the calculated electrostatic surface potential of 5-bromo-3-(difluoromethyl)-2-methoxypyridine indicates that the C–Br bond at the 5-position is less sterically hindered than at the 4-position (flanked by CF₂H and OCH₃) and electronically distinct from the 6-position (adjacent to the ring nitrogen) . This positional difference can result in cross-coupling yields varying by ≥20–30% across regioisomers, as documented in systematic studies of related bromo-methoxypyridines .

Organic Synthesis Cross-Coupling Chemistry Regioselectivity

Quantitative Synthesis Yield: 100% Conversion in the Key DAST-Mediated Fluorination Step

The preparation of 5-bromo-3-(difluoromethyl)-2-methoxypyridine proceeds via reaction of 5-bromo-2-methoxynicotinaldehyde with diethylaminosulfur trifluoride (DAST), affording the title compound in quantitative yield (100%, 5.71 g from 5 g of starting aldehyde) after 72 h at 0–25 °C under argon . In contrast, the synthesis of the 4-bromo regioisomer (CAS 1805279-79-1) typically requires alternative fluorinating agents and reports lower yields (70–85%) due to competing side reactions associated with steric congestion . The reported quantitative conversion for the target compound directly translates into lower procurement costs and higher batch-to-batch consistency, as purification losses are minimized.

Process Chemistry Synthesis Optimization Fluorination Chemistry

Verified Analytical Purity Specifications Enable Confident Procurement for Regulated Workflows

Commercially available batches of 5-bromo-3-(difluoromethyl)-2-methoxypyridine from major suppliers (e.g., Bidepharm, AKSci, Leyan) are routinely accompanied by batch-specific QC data including ¹H NMR, HPLC, and GC traces, with minimum purity specifications of 95–97% . The reported ¹H NMR spectrum (400 MHz, DMSO-d₆) shows characteristic signals at δ 3.94 (s, 3H, OCH₃), 7.04 (t, J = 55 Hz, 1H, CHF₂), 8.10–8.16 (m, 1H, pyridine-H4), and 8.48 (m, 1H, pyridine-H6), with MS (ES+) m/z 238 [M+H]⁺ confirming molecular identity . In comparison, the closely related 6-bromo isomer (CAS 1805019-88-8) is less widely stocked and often listed only at 95% purity with limited QC documentation, introducing additional analytical qualification burden for GLP-compliant laboratories .

Quality Control Analytical Chemistry Procurement Compliance

Recommended Application Scenarios for 5-Bromo-3-(difluoromethyl)-2-methoxypyridine (CAS 1254123-51-7)


Medicinal Chemistry Programs Targeting CNS-Penetrant Kinase or BACE Inhibitors

The difluoromethyl group of the target compound provides a calculated LogP of 2.5 [1], positioning it within the optimal lipophilicity range for CNS drug candidates (typically LogP 1–4). Incorporating this building block into lead series enables SAR exploration where the CF₂H motif serves as a bioisostere for a hydroxyl or thiol group while maintaining passive blood-brain barrier permeability. The bromine handle at the 5-position allows installation of diverse aryl, heteroaryl, or amine substituents via palladium catalysis, as exemplified in the AstraZeneca BACE inhibitor patent [2]. Researchers evaluating CNS kinase or secretase targets should prioritize this compound over the 3-methyl analog, which sacrifices 0.6–0.8 log units of lipophilicity and may underperform in cell-based permeability assays.

Parallel Library Synthesis and High-Throughput Chemistry Workflows

The quantitative (100%) yield of the difluoromethylation step [1] and the documented commercial availability of batch-specific QC data (¹H NMR, HPLC, GC) from multiple suppliers [2] make this compound a low-risk starting material for parallel synthesis arrays. The 5-bromo substitution pattern provides a consistent steric and electronic environment that facilitates uniform cross-coupling reaction conditions across diverse boronic acid or amine partners. Compared to the 4-bromo regioisomer, which suffers from 15–30% lower synthetic yields and greater steric hindrance, the 5-bromo compound enables higher library success rates and fewer failed wells in high-throughput experimentation platforms.

Fluorinated Fragment-Based Drug Discovery (FBDD)

The difluoromethyl group is increasingly recognized as a privileged fragment in FBDD due to its ability to engage in weak hydrogen-bonding interactions with protein backbone carbonyls. With a molecular weight of 238.03 Da and a heavy atom count of 11, the target compound falls within the Rule-of-Three guidelines for fragment libraries [1]. Its bromine atom enables structure-based elaboration via X-ray crystallographic or cryo-EM-guided fragment growing strategies. The compound should be selected over the chloro analog (5-chloro-3-(difluoromethyl)-2-methoxypyridine) for fragment screening because the bromine provides a superior anomalous scattering signal for crystallographic phasing and a better leaving group for late-stage diversification.

Agrochemical Lead Optimization Requiring Metabolic Stability

The difluoromethyl group confers resistance to cytochrome P450-mediated oxidative metabolism, a property that extends the half-life of agrochemical actives in planta and in soil. Although direct metabolic stability data for this specific building block are not publicly available, the class-level stability advantage of CF₂H over CH₃ is approximately 3- to 10-fold in microsomal stability assays based on published comparisons of difluoromethyl- vs. methyl-substituted pyridines [1]. Furthermore, the target compound's higher commercial purity (95–97% vs. 90–95% for many agrochemical intermediates) reduces the introduction of impurities that could interfere with whole-organism screening, making it the preferred building block for agrochemical discovery groups that require reproducible biological readouts.

Quote Request

Request a Quote for 5-Bromo-3-(difluoromethyl)-2-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.